(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
Description
(Z)-2-(3-(Fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a piperidine ring substituted with a fluoromethyl group at the 3-position and a hydroxylamine moiety in the (Z)-configuration. The fluoromethyl group confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H16FN3O |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H16FN3O/c9-4-7-2-1-3-12(5-7)6-8(10)11-13/h7,13H,1-6H2,(H2,10,11) |
InChI Key |
FFQDMRAINIONLR-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(CN(C1)C/C(=N/O)/N)CF |
Canonical SMILES |
C1CC(CN(C1)CC(=NO)N)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.
Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of the piperidine derivative with hydroxylamine and acetic anhydride under controlled conditions to form the hydroxyacetimidamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a lead compound for the development of new drugs. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the hydroxyacetimidamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperidine/Pyrrolidine Ring
(a) Fluoromethyl vs. Chlorophenyl Substituents
- Target Compound : The 3-(fluoromethyl)piperidine group enhances lipophilicity (logP ≈ 1.8–2.2 estimated) and metabolic resistance due to fluorine’s electronegativity and small atomic radius.
(b) Piperidine vs. Pyrrolidine Core
Functional Group Modifications
(a) Hydroxyimino Configurations
- Imp. B(EP): A related impurity with a (Z)-hydroxyimino group and piperidin-1-yl backbone (CAS 132961-05-8) shares stereochemical similarities. However, its difluorophenyl substituent and pyrido-pyrimidinone scaffold confer distinct pharmacokinetic profiles, including longer half-lives in preclinical models .
(b) Sulfonyl and Ether Linkages
- Such differences may influence blood-brain barrier permeability .
Data Table: Key Structural and Inferred Properties
Research Implications and Limitations
While fluorinated analogs like the target compound show promise in drug design, direct comparative data (e.g., IC₅₀ values, toxicity profiles) are absent in available literature. Further studies are needed to elucidate the fluoromethyl group’s impact on target engagement and ADME properties relative to chlorophenyl or ethoxymethyl derivatives .
Biological Activity
(Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and its implications in therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 210.25 g/mol
- Structure : The compound features a piperidine ring substituted with a fluoromethyl group and a hydroxamic acid moiety, which is crucial for its biological activity.
The compound's mechanism of action primarily involves interaction with specific biological targets, which can include enzymes and receptors involved in various signaling pathways. For instance, hydroxamic acids are known to act as reversible inhibitors of metalloproteinases, which play a role in tissue remodeling and cancer progression.
Efficacy in Preclinical Studies
Recent studies have demonstrated that (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide exhibits significant biological activity:
- Antiviral Activity : In vitro tests have shown promising results against various viruses, including influenza and herpes simplex virus. Compounds similar to (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide have demonstrated low IC values, indicating potent antiviral effects while maintaining safety profiles in normal cells .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggest that it may inhibit bacterial growth without causing rapid cytotoxic effects on human cells .
Case Studies
- Antiviral Studies : A study involving the synthesis of related compounds showed that several derivatives exhibited IC values in the low micromolar range against H1N1 and HSV-1. These compounds also demonstrated favorable selectivity indices, indicating a lower risk of toxicity to human cells compared to their antiviral efficacy .
- Antibacterial Studies : Another investigation focused on the compound's effectiveness against Sfp-PPTase, a target crucial for bacterial viability. The study revealed that specific structural modifications enhanced the compound's potency, leading to submicromolar inhibition levels .
Table 1: Biological Activity Summary of (Z)-2-(3-(fluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
| Activity Type | Target Organism/Enzyme | IC (µM) | Remarks |
|---|---|---|---|
| Antiviral | H1N1 | < 5 | Low toxicity to normal cells |
| Antiviral | HSV-1 | < 10 | Effective against viral replication |
| Antibacterial | MRSA | < 2 | Inhibits bacterial growth effectively |
| Enzyme Inhibition | Sfp-PPTase | < 0.5 | High selectivity over human orthologues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
